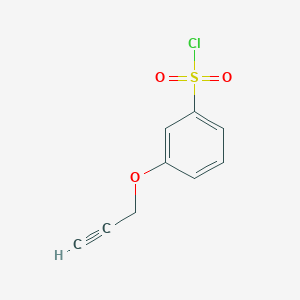

3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride

Overview

Description

3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride is a useful research compound. Its molecular formula is C9H7ClO3S and its molecular weight is 230.66. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Space Exploration and Synthesis Applications

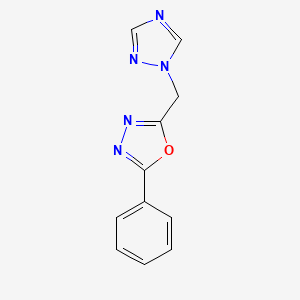

3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride and related benzenesulfonyl chlorides serve as vital intermediates in the synthesis of diverse chemical structures. For example, polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, have been utilized as key intermediates in various chemical transformations, including unusual rearrangements to yield a number of privileged scaffolds. These compounds facilitate the exploration of chemical space through solid-phase synthesis, offering routes to a wide array of chemical entities (Fülöpová & Soural, 2015).

Protective Group Chemistry and Selective Deprotection

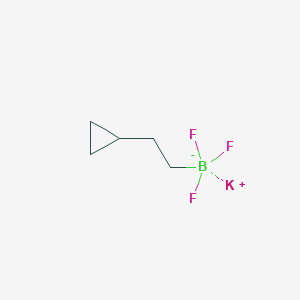

In another study, propargyloxycarbonyl chloride, a related compound, was used to protect hydroxyl and amino functionalities in amino alcohols and aminophenols. This work highlights the utility of propargylic and related benzenesulfonyl chloride derivatives in protective group chemistry, particularly for orthogonal protection strategies. Such strategies are crucial for the stepwise synthesis of complex molecules, allowing for selective deprotection of functional groups in a controlled manner (Ramesh, Bhat, & Chandrasekaran, 2005).

Advanced Organic Transformations

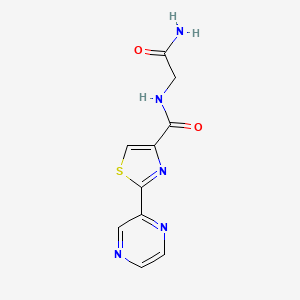

Benzenesulfonyl chloride derivatives are also key reagents in advanced organic transformations. The palladium-catalyzed desulfitative arylation using (poly)halobenzenesulfonyl chlorides as coupling partners demonstrates the versatility of these reagents in facilitating direct arylation of heteroaromatics. This methodology provides one-step access to (poly)halo-substituted bi(hetero)aryls, showcasing the importance of benzenesulfonyl chlorides in modern synthetic chemistry (Skhiri et al., 2015).

Novel Synthesis Routes

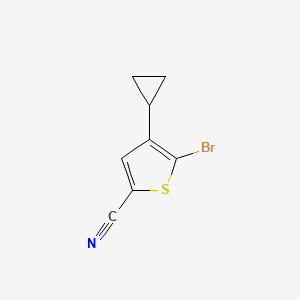

Moreover, benzenesulfonyl chlorides have been employed in the synthesis of new regioisomers in palladium-catalyzed direct arylations of thiophenes. This process highlights the role of benzenesulfonyl chlorides in providing regioselective access to β-arylated thiophenes, further expanding the synthetic utility of these compounds in creating complex organic molecules (Yuan & Doucet, 2014).

Properties

IUPAC Name |

3-prop-2-ynoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3S/c1-2-6-13-8-4-3-5-9(7-8)14(10,11)12/h1,3-5,7H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTAKWRETNDIHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC(=CC=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

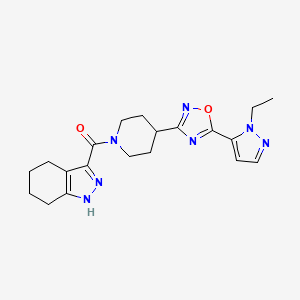

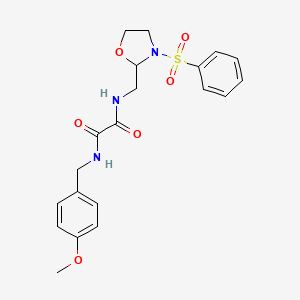

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2496369.png)

![Ethyl 1-[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B2496371.png)

![4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide](/img/structure/B2496372.png)

![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one](/img/structure/B2496378.png)

![9-{[(3-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene](/img/structure/B2496384.png)